molecular formula C9H9FI2N2 B1391161 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine CAS No. 1228665-88-0

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1391161
CAS No.: 1228665-88-0
M. Wt: 417.99 g/mol
InChI Key: YEFDZAFDZLXQMO-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H9FI2N2 and a molecular weight of 417.99 g/mol . This compound is characterized by the presence of fluorine and iodine atoms on the pyridine ring, along with a pyrrolidine group attached to the nitrogen atom.

Preparation Methods

The synthesis of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine typically involves the introduction of fluorine and iodine atoms onto the pyridine ring, followed by the attachment of the pyrrolidine group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the pyrrolidine group, contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds, such as:

    2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: This compound has one less iodine atom and may exhibit different reactivity and biological activity.

    3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: The presence of a chlorine atom instead of an iodine atom can alter its chemical and biological properties.

    2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine: The addition of a trimethylsilyl group introduces new functional possibilities.

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the presence of the pyrrolidine group.

Properties

IUPAC Name

2-fluoro-3,4-diiodo-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FI2N2/c10-9-8(12)6(11)5-7(13-9)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFDZAFDZLXQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2)I)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673614
Record name 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-88-0
Record name 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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